1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate
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Overview
Description
1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction.
Protection and Deprotection Steps: Protecting groups such as tert-butyl and methyl groups are used to ensure selective reactions at specific sites.
Final Deprotection and Purification: The final compound is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the thiophene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrrolidine ring can lead to various reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate would depend on its specific biological target. Generally, pyrrolidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-O-Tert-butyl 3-O-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate: Similar structure but with a phenyl group instead of a thiophene group.
1-O-Tert-butyl 3-O-methyl (3S,4R)-4-furylpyrrolidine-1,3-dicarboxylate: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 1-O-Tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate may confer unique electronic and steric properties, potentially leading to different biological activities and reactivity compared to similar compounds with phenyl or furan groups.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-thiophen-3-ylpyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(18)16-7-11(10-5-6-21-9-10)12(8-16)13(17)19-4/h5-6,9,11-12H,7-8H2,1-4H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJDMRSNOZEIG-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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